molecular formula C6H6BrNS B1270659 2-Amino-5-bromobenzenethiol CAS No. 23451-95-8

2-Amino-5-bromobenzenethiol

Cat. No. B1270659
Key on ui cas rn: 23451-95-8
M. Wt: 204.09 g/mol
InChI Key: LDGHLZFFKMEAOE-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

Potassium hydroxide (39.6 g) was dissolved at 0° C. in water (80 mL), and 2-amino-6-bromobenzothiazole (6.87 g) was added to the solution, followed by refluxing under heating overnight. The mixture was returned to room temperature, and then neutralized with 5N aqueous acetic acid solution. The precipitated crystals were recovered through filtration, washed with water, and dried under reduced pressure with heating, followed by recrystallization from isopropyl ether, to thereby yield the title compound (3.87 g).
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].NC1[S:5][C:6]2[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:7]=2[N:8]=1.C(O)(=O)C>O>[NH2:8][C:7]1[CH:9]=[CH:10][C:11]([Br:13])=[CH:12][C:6]=1[SH:5] |f:0.1|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.87 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under heating overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were recovered through filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Br)S
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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